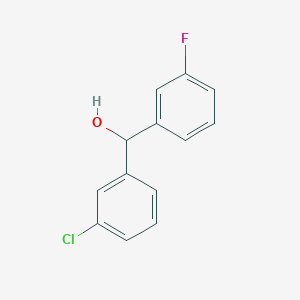

(3-Chlorophenyl)(3-fluorophenyl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "(3-Chlorophenyl)(3-fluorophenyl)methanol" is a molecule that is expected to exhibit interesting intermolecular interactions due to the presence of both chloro and fluoro substituents on the phenyl rings. While the specific compound is not directly studied in the provided papers, similar compounds have been analyzed, which can give insights into the behavior of halogenated methanols. For instance, the study of weak interactions in halogen-substituted methanols has shown that these molecules can form strong hydrogen bonds and exhibit halogen...halogen interactions, which can significantly influence their molecular packing and physical properties .

Synthesis Analysis

Although the exact synthesis of "(3-Chlorophenyl)(3-fluorophenyl)methanol" is not detailed in the provided papers, similar compounds have been synthesized and characterized using various techniques such as melting point determination, infrared spectroscopy, thin-layer chromatography, 1H NMR, and gas chromatography-mass spectrometry . These methods are crucial for confirming the structure of the synthesized compound and ensuring its purity.

Molecular Structure Analysis

The molecular structure of halogenated methanols is characterized by the presence of halogen atoms, which can engage in various non-covalent interactions. For example, the study of (4-chlorophenyl)-(4-fluorophenyl)-(4-pyridyl) methanol revealed the formation of antiparallel chains through strong O-H...N hydrogen bonds and C-F...pi interactions . Such interactions are likely to be present in "(3-Chlorophenyl)(3-fluorophenyl)methanol" as well, affecting its molecular conformation and stability.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated methanols can be influenced by their molecular structure and intermolecular interactions. For instance, the refractive indices of a related compound, 3-(4-fluorophenyl)-1-phenylprop-2-en-1-one, in different solvent mixtures were measured, and various parameters such as molar refraction, polarizability constant, and molar volume were calculated . These properties are indicative of the compound's optical behavior and its interactions with solvents. Similarly, "(3-Chlorophenyl)(3-fluorophenyl)methanol" is likely to exhibit unique refractive properties due to the influence of the chloro and fluoro substituents on the aromatic rings.

Aplicaciones Científicas De Investigación

Crystal Structure Analysis

- The study of the crystal structure of related compounds like nuarimol, which is a pyrimidine fungicide with a structure similar to (3-Chlorophenyl)(3-fluorophenyl)methanol, reveals insights into molecular interactions and crystal packing. This is significant for understanding the material properties and behavior of such compounds (Kang, Kim, Park, & Kim, 2015).

Synthesis Methodologies

- The compound (3-Chlorophenyl)(3-fluorophenyl)methanol and its derivatives can be synthesized using palladium-catalyzed C-H halogenation. This method demonstrates advantages like milder reaction conditions, higher yields, and better selectivity, which are important for efficient and scalable production of such chemicals (Sun, Sun, & Rao, 2014).

Weak Interaction Studies

- Research into weak interactions involving organic fluorine, using compounds like (3-Chlorophenyl)(3-fluorophenyl)methanol, provides valuable information on intermolecular forces. These studies help in the design of new materials and understanding molecular assemblies (Choudhury et al., 2002).

Optical Nonlinearity

- Compounds related to (3-Chlorophenyl)(3-fluorophenyl)methanol show potential applications in optical limiting due to their nonlinear optical properties. Such properties are crucial for developing materials for photonics and optoelectronics (Shetty et al., 2017).

Refractive Indices Studies

- The study of refractive indices of similar compounds in various solvent mixtures helps in understanding the solute-solvent interactions and the nature of dipoles in such compounds. This is important for applications in material sciences and chemistry (Chavan & Gop, 2016).

Safety and Hazards

Propiedades

IUPAC Name |

(3-chlorophenyl)-(3-fluorophenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClFO/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8,13,16H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQZHFEJWMCBAQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(C2=CC(=CC=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Chlorophenyl)(3-fluorophenyl)methanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(benzyloxy)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3016257.png)

![1-[(4-methoxyphenoxy)methyl]-1H-1,2,3-benzotriazole](/img/structure/B3016263.png)

![2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-methylacetamide](/img/structure/B3016264.png)

![2-[3-[2-(3-nitroanilino)-2-oxoethyl]-1-adamantyl]-N-(3-nitrophenyl)acetamide](/img/structure/B3016268.png)

![2-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]-1-ethanol](/img/structure/B3016271.png)